2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-6-13(7-4-11)18-15(22)10-24-16-19-14-8-5-12(2)9-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFJPFAHZMVBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a][1,3,5]triazin core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin core can be reduced to form alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
- 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
- Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate
Uniqueness
The uniqueness of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Q & A
Q. What are the key synthetic steps and optimized reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization, sulfonation, and amidation. Critical steps include:
- Cyclization of pyrido-triazinone core : Requires controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) to stabilize intermediates .
- Sulfonation : Thiol group introduction via nucleophilic substitution, often using triethylamine as a base to deprotonate thiol precursors .
- Amidation : Coupling with 4-methylphenyl acetamide using carbodiimide-based catalysts (e.g., EDC/HOBt) in anhydrous conditions .
Optimization : Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, while stoichiometric adjustments (1.2–1.5 equivalents of reagents) improve yield .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirms regiochemistry of the pyrido-triazinone core and acetamide substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur atoms .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
Q. What functional groups in this compound influence its reactivity?
Key groups include:
- Sulfanyl (-S-) : Participates in nucleophilic substitutions (e.g., alkylation) and redox reactions .
- Acetamide (-NHCOCH₃) : Stabilizes hydrogen bonding with biological targets and influences solubility in polar solvents .
- Pyrido-triazinone core : Aromatic π-π stacking and hydrogen bonding drive interactions in enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonation step?
Low yields often arise from competing side reactions or incomplete thiol activation. Methodological solutions:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize thiolate intermediates .
- Catalyst screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to enhance reaction kinetics .
- Real-time monitoring : Employ HPLC-MS to track sulfonation progress and identify byproducts for column chromatography purification .
Q. How should experiments be designed to evaluate biological activity and target interactions?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates for kinases or proteases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for apoptosis vs. necrosis .
- Biophysical studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified protein targets .
- Molecular docking : Simulate ligand-protein interactions using software like AutoDock Vina to identify binding pockets .
Q. How can discrepancies in NMR spectral data be resolved?
Common issues include signal splitting from impurities or solvent effects. Strategies:
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .
- Deuterated solvent exchange : Use D₂O shake tests to confirm exchangeable protons (e.g., -NH groups) .
- Comparative analysis : Cross-reference experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
